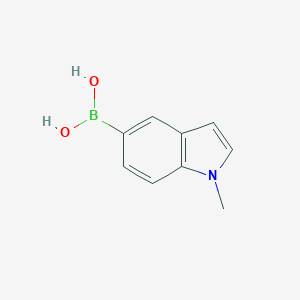

N-Methylindole-5-boronic acid

描述

N-Methylindole-5-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. This compound is known for its stability and non-toxic nature, making it a valuable reagent in organic synthesis and medicinal chemistry . The indole ring system is prevalent in many natural products and pharmaceuticals, contributing to the biological activity of these compounds .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of N-Methylindole-5-boronic acid typically involves the borylation of N-methylindole. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent and a rhodium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反应分析

Types of Reactions: N-Methylindole-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted indoles.

科学研究应用

Chemical Synthesis

Catalytic Applications

N-Methylindole-5-boronic acid has been identified as an effective catalyst in various organic reactions. Its derivatives can catalyze esterification and other transformations, often outperforming traditional catalysts like boric acid. For example, N-methyl-4-boronopyridinium iodide has shown superior catalytic activity in the esterification of alpha-hydroxycarboxylic acids.

Suzuki Coupling Reactions

The compound is particularly valuable in Suzuki coupling reactions, where it forms reversible covalent bonds with diols. This property allows for the efficient formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules .

Pharmaceutical Applications

Enzyme Inhibitors

this compound and its derivatives have been explored as enzyme inhibitors. Their unique structural features enable them to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents .

Cancer Therapy

The compound has been investigated for its role in boron neutron capture therapy (BNCT), where boron-containing compounds are selectively delivered to tumor cells. Upon neutron irradiation, these compounds release high-energy particles that can destroy cancer cells while sparing surrounding healthy tissue .

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of various microbial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Sensor Technology

Sensing Applications

The reversible covalent bonding capabilities of this compound make it suitable for developing sensors that detect saccharides and anions. The interaction between boronic acids and diols is fundamental to creating selective sensing technologies, which can have applications in biochemical assays and environmental monitoring .

Bioconjugate Chemistry

Construction of Bioconjugates

this compound serves as a building block for bioconjugates—multifunctional constructs that combine biomolecules with specific therapeutic payloads. The dynamic covalent functionality allows for the design of stimuli-responsive drug delivery systems, enhancing targeted therapy approaches in cancer treatment .

Case Study 1: Catalytic Efficiency

In a study comparing various boronic acids as catalysts for esterification reactions, this compound demonstrated superior yields and reaction rates compared to traditional catalysts like boric acid, highlighting its potential in synthetic organic chemistry.

Case Study 2: Antimicrobial Efficacy

A research project evaluated the antimicrobial properties of this compound against several bacterial strains. Results showed significant inhibition rates, suggesting its viability as a candidate for antibiotic development .

作用机制

The mechanism of action of N-Methylindole-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the indole moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

相似化合物的比较

- Indole-5-boronic acid

- N-Methylindole-3-boronic acid

- Indole-3-boronic acid

Comparison: N-Methylindole-5-boronic acid is unique due to the presence of the methyl group at the nitrogen atom, which can influence its reactivity and biological activity compared to other indole boronic acids.

生物活性

N-Methylindole-5-boronic acid (CAS Number: 192182-55-1) is a boronic acid derivative of indole, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its versatile reactivity, particularly in catalyzing cross-coupling reactions and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a boron atom attached to an indole ring, which is known for its stability and non-toxic nature. The compound can form reversible covalent bonds with diols, a property that is exploited in various chemical transformations, including the Suzuki-Miyaura coupling reaction.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BNO₂ |

| Molecular Weight | 174.99 g/mol |

| CAS Number | 192182-55-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

The primary biological activity of this compound is attributed to its ability to form boronate esters through reversible covalent bonding with diols. This mechanism is crucial for its role in various biochemical pathways, including:

- Enzyme Inhibition : this compound has been shown to inhibit specific microbial strains, suggesting its potential as an antimicrobial agent .

- Catalysis : The compound serves as an effective catalyst in organic synthesis, particularly in cross-coupling reactions that are essential for constructing complex organic molecules.

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties. It has been reported to inhibit the growth of various microbial strains, which may be attributed to its structural characteristics that allow it to interact effectively with microbial targets .

Case Study: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several bacterial strains. The results indicated a significant reduction in microbial growth, demonstrating its potential utility in developing new antimicrobial therapies.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 12 | 100 |

Applications in Drug Development

This compound is being explored for its potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing targeted therapeutics. The compound's role as a building block for bioconjugates highlights its versatility in creating multifunctional constructs for selective drug delivery systems.

Pharmacokinetics and Toxicity

While this compound is generally regarded as stable and non-toxic, further studies are required to fully understand its pharmacokinetics and potential side effects. Preliminary assessments indicate that it may cause skin irritation and serious eye damage under certain conditions .

Future Research

Ongoing research aims to elucidate the precise molecular interactions of this compound with biological targets. Investigating its effects on cellular signaling pathways and gene expression will provide deeper insights into its therapeutic potential.

属性

IUPAC Name |

(1-methylindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWDZJWBRYIJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374954 | |

| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192182-55-1 | |

| Record name | (1-Methyl-1H-indol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。